molecular formula C16H23NO B144926 N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide CAS No. 139162-43-9

N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide

Cat. No.: B144926
CAS No.: 139162-43-9
M. Wt: 245.36 g/mol
InChI Key: CUMBLUSSCDUGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide (CAS 139162-43-9), also known as Tamibarotene, is a synthetic retinoid derivative with the molecular formula C₁₆H₂₃NO and a molecular weight of 245.36 g/mol . It features a tetrahydronaphthalene backbone substituted with four methyl groups and an acetamide moiety at the 2-position. Tamibarotene is recognized for its role as a pharmaceutical intermediate, particularly in oncology, where it acts as a selective retinoic acid receptor agonist . Its synthesis involves upstream precursors such as 2,5-dichloro-2,5-dimethylhexane (CAS 6223-78-5) and acetanilide (CAS 103-84-4) .

Properties

IUPAC Name

N-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11(18)17-12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMBLUSSCDUGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439303
Record name N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139162-43-9
Record name N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

The most direct route involves acetylation of the corresponding amine precursor. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is treated with acetic anhydride under acidic conditions to form the target acetamide. In a representative procedure, the amine (1 equiv) is dissolved in acetonitrile, followed by dropwise addition of acetic anhydride (2.5 equiv) and catalytic sulfuric acid . The reaction is refluxed at 60°C for 30–60 minutes, monitored by TLC for completion. Post-reaction, the mixture is concentrated, cooled, and quenched with water to precipitate the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the acetamide in 70–78% yield .

Critical parameters include:

  • Stoichiometry : Excess acetic anhydride ensures complete acetylation while minimizing diacylation byproducts .

  • Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but require careful monitoring to prevent decomposition .

  • Acid Catalyst : Sulfuric acid enhances electrophilicity of the acetylating agent, though milder alternatives like pyridine may reduce side reactions .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For substrates where the amine is inaccessible, Suzuki-Miyaura coupling offers an alternative pathway. This method constructs the tetrahydronaphthalene backbone while introducing the acetamide moiety. N-(2,5-Dibromophenyl)acetamide (1 equiv) is coupled with 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in a 1:1 mixture of toluene and water . The reaction proceeds at 85°C for 12–24 hours under nitrogen. Post-coupling, the product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (toluene/hexane) to afford the target compound in 55–65% yield .

Optimization Insights :

  • Boronic Acid Activation : Pinacol-protected boronic esters enhance stability and reactivity, as seen in analogous systems .

  • Solvent System : Biphasic toluene/water mixtures improve catalyst efficiency and reduce side reactions .

  • Catalyst Loadings : Lower Pd concentrations (2–5 mol%) suffice for electron-rich aryl substrates, minimizing costs .

Dianion-Mediated Alkylation of Protected Acetamides

A less conventional but highly efficient approach involves deprotonating a protected acetamide to form a dianion, which subsequently reacts with a tetrahydronaphthalenone derivative. Adapted from mibefradil synthesis , N-methylacetamide (1 equiv) is treated with lithium diisopropylamide (LDA, 2.2 equiv) in THF at −78°C to generate the dianion. 5,5,8,8-Tetramethyl-3,4-dihydro-1H-naphthalen-2-one (1.1 equiv) is then added dropwise, and the reaction warms to room temperature over 12 hours. After aqueous workup, the crude product is purified via vacuum distillation and recrystallization, achieving yields of 60–73% .

Key Advantages :

  • Chemoselectivity : The dianion selectively alkylates ketones without competing side reactions .

  • Temperature Control : Low temperatures (−78°C) stabilize reactive intermediates, while LiCl additives permit milder conditions (−20°C) .

Purification and Characterization

Final product quality hinges on rigorous purification and analytical validation:

Purification Methods

TechniqueConditionsPurity (%)Yield (%)
Column ChromatographySilica gel, ethyl acetate/hexane (1:4)>9570–78
RecrystallizationToluene/hexane (1:3), slow cooling>9960–65
Vacuum Distillation100–120°C, 0.1 mmHg90–9555–60

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.21 (s, 12H, tetramethyl), 2.05 (s, 3H, acetyl), 2.65–2.80 (m, 4H, CH₂), 7.25–7.35 (m, 3H, aromatic) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Direct Acetylation70–781–2Simplicity, high yieldRequires accessible amine
Suzuki Coupling55–6512–24Builds complex scaffoldsPd cost, boronic acid synthesis
Dianion Alkylation60–7312–18High chemoselectivityCryogenic conditions

Chemical Reactions Analysis

Types of Reactions

N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

TMTHN-acetamide has been studied for its interaction with various biological targets. Notably:

  • Retinoic Acid Receptor Alpha (RARα) : TMTHN-acetamide exhibits agonistic activity towards RARα with an affinity (Ki) of approximately 6.5 nM. This receptor is crucial in regulating gene expression related to cell growth and differentiation, particularly in the context of skin and developmental biology .

Neuroprotective Effects

Research indicates that compounds similar to TMTHN-acetamide may provide neuroprotective benefits. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by influencing pathways related to oxidative stress and inflammation.

Synthesis and Derivatives

TMTHN-acetamide can be synthesized through various organic reactions involving the tetramethyl-tetrahydronaphthalene scaffold. This scaffold allows for the creation of derivatives that may enhance its pharmacological properties or alter its biological activity.

Derivative Potential Application
N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)-phenylacetamideAnticancer properties
N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)-benzamideAnti-inflammatory effects

Agonistic Activity on RARα

A study conducted on TMTHN-acetamide demonstrated its ability to activate RARα in human keratinocyte cells. This activation resulted in increased expression of genes associated with skin cell differentiation and proliferation .

Neuroprotection

In vitro studies have shown that TMTHN-acetamide can reduce neuronal cell death induced by oxidative stress in cultured neurons. This suggests a potential role in developing treatments for neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The compound exerts its effects by binding to retinoic acid receptors (RARs), particularly RARα and RARβ. This binding modulates gene expression, leading to the differentiation and apoptosis of cancer cells. The molecular pathways involved include the activation of target genes that regulate cell growth and differentiation .

Comparison with Similar Compounds

Structural Analogs with Modified Backbones

Several compounds share structural similarities with Tamibarotene but differ in substituents or backbone modifications:

Compound Name CAS Number Molecular Formula Key Structural Features Reference
Tamibarotene 139162-43-9 C₁₆H₂₃NO Tetramethyl-tetrahydronaphthalene + acetamide
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one 17610-21-8 C₁₆H₂₂O Acetyl group instead of acetamide
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide 1227694-88-3 C₁₃H₁₅NO₂ Oxo group replaces tetramethyl backbone
Compound 15 (Piperidine-linked analog) - C₂₈H₃₇N₃O₂ Incorporates piperidine and phenyl groups

Key Observations :

  • The oxo-substituted analog (CAS 1227694-88-3) has a simpler backbone, which may alter lipophilicity and metabolic stability .

Sulfonyl and Sulfanyl Derivatives

A series of derivatives synthesized for cytochrome P450 CYP26A1 inhibition () share Tamibarotene’s tetrahydronaphthalene core but feature sulfonyl or sulfanyl groups:

Compound ID Structure Modification Molecular Formula Key Data
38a Sulfanyl-phenylacetic acid substitution C₂₂H₂₆O₂S 99% yield; white solid; HRMS confirmed
39a Sulfonyl-phenylacetic acid substitution C₂₂H₂₆O₄S 72% yield; white solid; distinct NMR shifts

Comparison :

  • 38a and 39a exhibit higher molecular weights (354–386 g/mol) due to sulfur-containing groups, which may enhance binding to enzymatic targets like CYP26A1 .

Physical Properties

  • Tamibarotene: No explicit melting point reported, but related compounds (e.g., 5,5,8,8-tetramethyl-tetrahydronaphthalenecarboxylic acid) exhibit high melting points (197–199°C) .
  • Compound 15 : Exists as a light yellow liquid, suggesting lower crystallinity compared to Tamibarotene .

Biological Activity

N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23NO
  • Molecular Weight : 261.37 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
  • Receptor Modulation : The compound may modulate receptor activity affecting neurotransmitter release and neuronal excitability.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may reduce oxidative stress and inflammation in neuronal cells.

2. Antimicrobial Activity

Some studies have reported antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Anti-inflammatory Properties

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveReduction in neuronal apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecrease in cytokine levels

Case Studies

  • Neuroprotection in Animal Models :
    A study demonstrated that administration of the compound in rodent models resulted in significant neuroprotection against induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment.
  • Antimicrobial Efficacy :
    In vitro studies showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
  • Inflammation Reduction :
    A clinical trial involving inflammatory bowel disease patients showed that the compound reduced markers of inflammation significantly compared to placebo groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide derivatives?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted coupling of brominated intermediates with hydroxybenzoate esters in methyl ethyl ketone (MEK) under basic conditions (K₂CO₃) yields ester precursors, which are hydrolyzed to carboxylic acids using aqueous K₂CO₃ . Hydrolysis of sulfanyl or sulfonyl intermediates (e.g., Method B in ) with yields up to 99% is also common. Characterization involves ¹H/¹³C NMR, HPLC, and HRMS to confirm purity and structural integrity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions and stereochemistry. For example, aromatic protons in the tetrahydronaphthalene core appear between δ 6.8–7.5 ppm, while methyl groups resonate at δ 1.2–1.6 ppm .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ for C₁₅H₂₀O₂: calculated 232.323, observed 232.323) .
  • HPLC : Assess purity (>95% by area under the curve) using reverse-phase columns and acetonitrile/water gradients .

Q. How are intermediates purified during synthesis?

  • Methodological Answer : Precipitation (ice/water quenching) followed by recrystallization (ethanol, DMF) is standard. For example, oxime isomers (E/Z) from hydroxylamine reactions are separated via selective crystallization . Liquid-liquid extraction (ethyl acetate/water) and drying over anhydrous Na₂SO₄ are used for crude product isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonyl derivative synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace traditional bases (K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of sulfonyl intermediates.
  • Temperature Control : Lower reaction temperatures (e.g., 0–40°C) may prevent decomposition of sensitive intermediates .

Q. What strategies resolve stereochemical challenges in oxime isomer formation?

  • Methodological Answer :

  • Chiral HPLC : Separate E/Z oximes using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • NOE NMR : Differentiate isomers by analyzing nuclear Overhauser effects (e.g., spatial proximity of hydroxylamine protons to tetrahydronaphthalene methyl groups) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Q. How to design in vitro assays for evaluating cytochrome P450 inhibition or anticancer activity?

  • Methodological Answer :

  • CYP26A1 Inhibition : Use recombinant CYP26A1 enzymes in microsomal assays with retinoic acid as a substrate. Monitor metabolite depletion via LC-MS/MS .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Derivatives with pyridine or thiazolidinone moieties (e.g., compound 11d , IC₅₀ = 1.2 µM) show potent activity via apoptosis induction .

Q. How to address discrepancies between theoretical and observed NMR data?

  • Methodological Answer :

  • Impurity Analysis : Use gradient HPLC to detect byproducts (e.g., unreacted starting materials).
  • DFT Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to identify misassignments.
  • Deuterium Exchange : Confirm labile protons (e.g., -NH, -OH) by D₂O shake tests .

Data Contradiction Analysis

Q. Why do similar sulfonyl derivatives exhibit variable yields (72% vs. 95%) under identical conditions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 3- vs. 4-substituted phenyl groups) may hinder intermediate stabilization during hydrolysis.
  • Solvent Purity : Trace water in DMF can prematurely hydrolyze intermediates, reducing yields. Use molecular sieves for solvent drying.
  • Reaction Monitoring : Employ real-time TLC (hexane/ethyl acetate, 8:2) to optimize quenching timing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.